Sorocenol G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H32O8 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(1R,9R,13S,21S)-17-(6-hydroxy-1-benzofuran-2-yl)-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C39H32O8/c1-19-12-26-24-7-6-23(41)18-33(24)45-39(28-8-9-29(42)25-10-11-38(2,3)47-37(25)28)36(26)27(13-19)35-30(43)14-21(16-34(35)46-39)31-15-20-4-5-22(40)17-32(20)44-31/h4-11,13-18,26-27,36,40-43H,12H2,1-3H3/t26-,27+,36-,39-/m0/s1 |
InChI Key |
GOBAQYCCUYZMJY-HGLYATPPSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C9C(=C(C=C8)O)C=CC(O9)(C)C |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C9C(=C(C=C8)O)C=CC(O9)(C)C |
Synonyms |
sorocenol G |
Origin of Product |
United States |
Botanical Origin and Isolation Methodology
Source Organism: Sorocea muriculata (Moraceae)
Sorocenol G is a natural product derived from the plant species Sorocea muriculata. This plant is a member of the Moraceae family, commonly known as the mulberry or fig family. The compound has been successfully isolated from the root extracts of this particular plant species nih.gov.
Sorocea muriculata is a plant species native to the Neotropics. Its geographical range extends from Southern Mexico through Central America and into northern South America wikipedia.orgcolplanta.org. It is a component of the Amazonian tree flora and has been documented in countries such as Colombia, Ecuador, Peru, and Brazil windows.netipni.org. The plant typically thrives in the understory of dense, primary forests windows.net.
The genus Sorocea has a history of use in traditional medicine among indigenous communities in its native regions. While specific ethnobotanical uses for Sorocea muriculata are not extensively documented in readily available literature, other species within the same genus have established traditional applications. For instance, Sorocea bonplandii has been traditionally used to address ailments such as fever, colds, and headaches. Furthermore, the milky latex produced by this plant has been employed as an anthelmintic, a substance that helps expel parasitic worms. Another species, Sorocea sprucei, has been utilized in traditional practices for treating various skin conditions and wounds. This broader ethnobotanical context of the Sorocea genus suggests a historical recognition of its potential bioactive properties.
Extraction and Bioassay-Guided Fractionation Procedures
The isolation of this compound from Sorocea muriculata is a multi-step process that begins with the collection and processing of the plant's roots. The dried and powdered root material undergoes an extraction process, typically using an organic solvent to draw out a wide range of phytochemicals.
Following the initial extraction, a technique known as bioassay-guided fractionation is employed to isolate the specific compound of interest nih.gov. This method involves a systematic separation of the crude extract into various fractions based on the chemical and physical properties of the constituent compounds. Common separation techniques used in this process include column chromatography.
Each fraction is then tested for a specific biological activity. The fractions that show the desired activity are subjected to further separation and purification. This iterative process of separation and bioassay is repeated until a pure, isolated compound, in this case, this compound, is obtained. The final structural elucidation of the isolated compound is typically achieved through modern spectroscopic techniques, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) nih.gov.
Co-isolation of Related Phytochemicals
During the process of isolating this compound from Sorocea muriculata, other structurally related and unrelated phytochemicals are also often identified and isolated. The co-isolation of these compounds provides valuable insights into the chemical profile of the plant.
Elucidation of Chemical Structure and Stereochemistry
Application of Advanced Spectroscopic Techniques for Structural Assignment
The foundational work of determining the planar structure of Sorocenol G relied on the synergistic use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. acs.orgnih.gov These powerful techniques provided the necessary data to piece together the complex molecular framework.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were instrumental in mapping the connectivity of atoms within the this compound molecule. acs.org Analysis of the ¹H and ¹³C NMR spectroscopic data revealed the presence of a methylcyclohexene moiety, a key structural component. acs.org The specific chemical shifts and coupling constants observed in the spectra allowed for the precise assignment of protons and carbons throughout the molecule. acs.org
Table 1: ¹H (400 MHz) and ¹³C NMR (100 MHz) Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 84.1 | 4.85 (d, 9.5) |
| 3 | 78.2 | 4.20 (d, 9.5) |
| 4 | 108.7 | |
| 4a | 158.2 | |
| 5 | 96.5 | 6.10 (d, 2.0) |
| 6 | 162.3 | |
| 7 | 107.4 | 6.45 (d, 2.0) |
| 8 | 160.5 | |
| 8a | 103.9 | |
| 1' | 122.9 | |
| 2' | 128.1 | 7.25 (m) |
| 3' | 116.2 | 6.75 (d, 8.5) |
| 4' | 159.4 | |
| 5' | 116.2 | 6.75 (d, 8.5) |
| 6' | 128.1 | 7.25 (m) |
| 1'' | 45.1 | 2.55 (m) |
| 2'' | 125.9 | 6.52 (d, 5.4) |
| 3'' | 75.4 | 3.48 (dd, 12.0, 5.4) |
| 4'' | 42.3 | 3.35 (t, 12.0) |
| 5'' | 135.2 | |
| 6'' | 128.4 | 5.45 (s) |
| 7'' | 21.3 | 1.75 (s) |
| 8'' | 28.9 | 1.25 (s) |
| 9'' | 25.8 | 1.55 (s) |
| 10'' | 117.8 | |
| 11'' | 132.1 | 5.20 (t, 7.0) |
| 12'' | 25.9 | 2.05 (m) |
| 13'' | 39.8 | 2.05 (m) |
| 14'' | 124.9 | 5.10 (t, 7.0) |
| 15'' | 131.5 | |
| 16'' | 25.7 | 1.60 (s) |
| 17'' | 17.7 | 1.65 (s) |
Data sourced from J. Nat. Prod. 2008, 71, 1764-1767. acs.org
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound. acs.org The analysis yielded a protonated molecule [M + H]⁺ at m/z 649.2467, which corresponded to a molecular formula of C₃₉H₃₇O₉ (calculated for C₃₉H₃₇O₉, 649.2437). acs.org This precise mass measurement was critical in confirming the molecular formula proposed based on NMR data. acs.org
Biosynthetic Pathways and Precursor Chemistry
Proposed Biogenetic Route to Sorocenol G
The biogenetic pathway leading to this compound is postulated to involve a key intermolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. researchgate.net This type of reaction is a hallmark of the biosynthesis of numerous unique phenolic compounds, often referred to as mulberry Diels-Alder-type adducts (MDAAs), which are almost exclusively found in moraceous plants. kib.ac.cnnih.govbohrium.com The general hypothesis suggests that the molecular skeleton of this compound is assembled from two distinct precursor units: a chalcone (B49325) derivative and a dehydroprenylphenol. nih.govclockss.org This enzymatic reaction creates the characteristic cyclohexene (B86901) scaffold that defines this class of natural products. mdpi.com
In the proposed biosynthetic pathway for this compound and related compounds, a chalcone derivative serves as the dienophile. kib.ac.cnfabad.org.tr The α,β-unsaturated double bond within the chalcone's open-chain C3 bridge (the propenone unit) is the reactive site for the [4+2] cycloaddition. nih.govclockss.orgjst.go.jp Chalcones are a class of flavonoids that act as crucial biosynthetic precursors for other flavonoid types and are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. fabad.org.tr
Research into the synthesis of various mulberry Diels-Alder adducts has underscored the critical role of specific structural features on the chalcone. For instance, studies have shown that a hydroxyl group at the C2′ position of the chalcone is often essential for the cycloaddition to proceed, suggesting it plays a role in the catalytic process, possibly through coordination with a Diels-Alderase enzyme. nih.gov The specific chalcone involved provides one of the primary sources of structural diversity among the resulting adducts.
The diene component in the formation of this compound is a dehydroprenylphenol. nih.govkib.ac.cn This precursor is a phenolic compound, which could be a flavonoid or a stilbene, bearing an isoprenoid side chain. nih.gov Through an enzymatic dehydrogenation process, this prenyl group is converted into a conjugated diene system, which is the reactive partner in the Diels-Alder reaction. nih.govjst.go.jp The structure of this dehydroprenylphenol diene is the second key determinant of the final structure of the resulting adduct, contributing significantly to the vast array of Diels-Alder adducts found in the Moraceae family. kib.ac.cn
Mechanistic Postulations for Intermolecular Cycloaddition in this compound Formation
The formation of this compound is postulated to occur via an enzyme-catalyzed intermolecular [4+2] cycloaddition. The fact that related natural products are optically active strongly implies that the reaction is not a random thermal process but is instead controlled by an enzyme, termed a Diels-Alderase. nih.govnih.govresearchgate.net These enzymes guide the stereochemical outcome of the reaction. nih.gov
The cycloaddition can proceed through two main stereochemical pathways: an exo or an endo transition state. mdpi.comnih.gov
Exo-addition typically results in adducts with an all-trans relative configuration on the newly formed cyclohexene ring. nih.gov
Endo-addition leads to adducts with a cis-trans relative configuration. nih.gov
This selective catalysis explains the formation of specific diastereomers in nature. researchgate.net Recent studies have identified flavin adenine (B156593) dinucleotide (FAD)-dependent Diels-Alderases in Morus species that exhibit distinct endo- or exo-selectivity, providing a molecular basis for the observed structural diversity. researchgate.net For a compound like Sorocenol B, which is structurally related to this compound, it is hypothesized that the initial Diels-Alder adduct undergoes further transformation, such as an oxidative reaction, to yield the final, more complex bicyclo[3.3.1]nonane framework. clockss.orgnih.gov This suggests that the biosynthesis is likely a multi-step process initiated by the key cycloaddition.
Comparative Biosynthesis with Other Moraceae Diels-Alder Adducts
The biosynthetic pathway to this compound is a variation of a general mechanism responsible for producing over 160 known Diels-Alder adducts in Moraceae plants. nih.govkib.ac.cn While the core reaction is a [4+2] cycloaddition, the structural diversity among these compounds stems from several factors:
Precursor Variation : The specific chalcone dienophile and dehydroprenylphenol diene that participate in the reaction vary, leading to different molecular skeletons. For example, the biosynthesis of Kuwanons G and H involves the reaction of a chalcone with a dehydroprenylflavone diene. mdpi.comrsc.org In contrast, the formation of Chalcomoracin and Kuwanon J showcases how a common cinnamoylpolyketide precursor can be directed to form either a chalcone or a 2-arylbenzofuran, which then act as precursors. mdpi.com
Stereochemical Control : As discussed, enzymatic control leads to either endo or exo products, resulting in different stereoisomers from the same set of precursors. nih.govresearchgate.net
Post-Cycloaddition Modifications : Many adducts undergo further enzymatic tailoring after the initial cycloaddition. Sorocenol B, for example, possesses a unique bicyclo[3.3.1]nonane core that is thought to arise from a subsequent oxidative cyclization of the initial Diels-Alder adduct. nih.govnih.gov Another example, Brosimone A, is believed to be formed through a second, intramolecular Diels-Alder reaction. nih.gov These subsequent modifications create an additional layer of structural complexity and diversity within this class of natural products.
Chemical Synthesis Strategies and Methodological Advancements
Retrosynthetic Analysis of the Sorocenol G Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org While specific retrosynthetic analyses for this compound are not extensively detailed in the available literature, the strategy for the closely related Sorocenol B provides a clear blueprint. The core of this strategy is the disconnection of the complex bicyclo[3.3.1]nonane framework. nih.govmdpi.comresearchgate.net
The retrosynthetic plan for Sorocenol B envisions the final molecule being derived from a late-stage biomimetic oxidative cyclization. nih.govmdpi.com This key step would form the characteristic bicyclo[3.3.1] core from a Diels-Alder cycloadduct precursor. nih.govacs.org This cycloadduct, in turn, is seen as the product of a Diels-Alder reaction between a 2'-hydroxychalcone (B22705) and a suitable diene. nih.govmdpi.com These precursors can be further simplified to commercially available starting materials like chromene and resorcinol. nih.govmdpi.com This logical deconstruction provides a clear and strategic pathway for the total synthesis of the molecule.
Key Retrosynthetic Disconnections for Sorocenol B (as a model for this compound):
Oxidative Cyclization: Disconnection of the ether linkage in the bicyclo[3.3.1] core to reveal a Diels-Alder cycloadduct.
Diels-Alder Reaction: Disconnection of the cyclohexene (B86901) ring to yield a 2'-hydroxychalcone (dienophile) and a diene.
Precursor Synthesis: Further disconnection of the chalcone (B49325) and diene to simpler, readily available starting materials.
Biomimetic Total Synthesis Approaches for Analogs (e.g., Sorocenol B)
Biomimetic synthesis seeks to mimic nature's synthetic strategies to construct complex molecules. This approach has been successfully applied to the total synthesis of Sorocenol B, providing valuable insights for the potential synthesis of this compound. nih.govmdpi.com The biosynthesis of these compounds is believed to involve a key Diels-Alder reaction followed by an oxidative cyclization. mdpi.comacs.orgclockss.org
Diels-Alder Cycloaddition as a Key Reaction
The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of the biomimetic synthesis of sorocenol analogs. mdpi.comwikipedia.org In the synthesis of (±)-Sorocenol B, a silver nanoparticle (AgNP)-catalyzed Diels-Alder cycloaddition of a 2'-hydroxychalcone with a diene was a pivotal step. nih.govmdpi.com This reaction constructs the central cyclohexene ring of the molecule. mdpi.com The use of a 2'-hydroxychalcone as the dienophile is crucial, as the free hydroxyl group is believed to be essential for the subsequent oxidative cyclization. acs.org The reaction between an acetylated 2'-hydroxychalcone and a diene, catalyzed by silica-supported silver nanoparticles, yields a mixture of endo and exo stereoisomers. mdpi.com
Oxidative Cyclization in Polycyclic Framework Formation
Following the Diels-Alder reaction, the formation of the characteristic bicyclo[3.3.1] core of sorocenols is achieved through an oxidative cyclization. nih.govmdpi.comacs.org This biomimetic step mimics the proposed natural biosynthetic pathway. mdpi.comclockss.org In the total synthesis of (±)-Sorocenol B, a late-stage palladium(II)-catalyzed oxidative cyclization of the endo cycloadduct was employed to construct the bicyclo[3.3.1] framework. nih.govnih.gov This transformation involves the formation of an ether linkage, effectively closing the second ring of the core structure. nih.govcaltech.edubeilstein-journals.org
Application of Catalytic Systems in Diels-Alder Adduct Synthesis
Metal Nanoparticle Catalysis (e.g., Silver Nanoparticles)
The use of metal nanoparticles as catalysts in organic synthesis is a rapidly growing field. nih.govacs.org Silver nanoparticles (AgNPs) have proven to be particularly effective in catalyzing the Diels-Alder cycloadditions of 2'-hydroxychalcones, a key step in the synthesis of sorocenol analogs. nih.govmdpi.comnih.govosi.lv Silica-supported AgNPs have been utilized as a highly efficient and user-friendly catalyst for this transformation, proceeding with low catalyst loading. mdpi.com This methodology represents a significant advancement, as conventional thermal Diels-Alder reactions for these substrates were found to be ineffective. mdpi.com
| Catalyst System | Reaction | Key Features | Reference |
| Silver Nanoparticles (AgNPs) on Silica (B1680970) | Diels-Alder Cycloaddition | High efficiency, low catalyst loading, enables reaction where thermal methods fail. | mdpi.com |
| Palladium(II) | Oxidative Cyclization | Forms the bicyclo[3.3.1] core structure in a late-stage transformation. | nih.govnih.gov |
Organocatalysis in Stereoselective DAA Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for achieving high stereoselectivity. caltech.edursc.orgnih.govnih.govprinceton.edu In the context of Diels-Alder reactions, chiral imidazolidinones have been successfully employed as organocatalysts to achieve high enantioselectivity. caltech.edunih.govprinceton.edu These catalysts activate α,β-unsaturated aldehydes, which can act as dienophiles in cycloaddition reactions. caltech.edunih.gov While not yet explicitly reported for the synthesis of this compound itself, the principles of organocatalytic stereoselective Diels-Alder reactions offer a promising avenue for the asymmetric synthesis of this and related natural products. researchgate.netacs.org
| Catalyst Type | Reaction Type | Potential Application in Sorocenol Synthesis | Reference |
| Chiral Imidazolidinones | Enantioselective Diels-Alder Reaction | Asymmetric synthesis of the chiral cyclohexene core. | caltech.edunih.govprinceton.edu |
| Chiral VANOL-Borate Complex | Asymmetric Diels-Alder Reaction | Enantioselective synthesis of flavonoid Diels-Alder-type natural products. | researchgate.net |
Enantioselective Synthetic Pathways for this compound and Its Congeners
The synthesis of this compound and its structurally related congeners, which are part of the flavonoid Diels-Alder-type natural products, presents a significant challenge to synthetic chemists due to their complex and stereochemically rich architectures. acs.org These molecules are biosynthetically proposed to derive from a [4+2] cycloaddition (Diels-Alder reaction) between a chalcone derivative and a diene. mdpi.comresearchgate.net Consequently, the development of synthetic strategies has largely focused on mimicking this key transformation, with a particular emphasis on controlling the absolute stereochemistry to yield enantiomerically pure compounds.
The core challenge lies in achieving high enantioselectivity in the crucial Diels-Alder cycloaddition step. Early synthetic efforts often resulted in racemic mixtures, but significant methodological advancements have introduced catalytic asymmetric strategies to overcome this hurdle. acs.orgmdpi.com These approaches primarily involve the use of chiral catalysts, including Lewis acids and organocatalysts, to direct the formation of one enantiomer over the other.
Catalytic Asymmetric Diels-Alder Reactions
A pivotal strategy for the enantioselective synthesis of the core structure of this compound and its analogs involves the use of chiral Lewis acid catalysts to activate the dienophile, typically a 2'-hydroxychalcone, and create a chiral environment for the cycloaddition.
Recent research has demonstrated the efficacy of a chiral ligand-boron Lewis acid complex in catalyzing the asymmetric Diels-Alder reaction between 2'-hydroxychalcones and various dienes. acs.org One notable system employs a VANOL-borate ester complex. The investigation into optimal reaction conditions revealed that the choice of catalyst, solvent, and temperature significantly influences both the yield and the enantioselectivity of the cycloadduct.
For instance, using a B(OPh)₃/R-BINOL complex with 2'-hydroxychalcone and isoprene (B109036) as model substrates yielded the desired cycloadduct with moderate enantiomeric excess (ee). acs.org Further optimization led to the use of VANOL-based boron complexes, which provided improved results. These methodologies enable the synthesis of a variety of cyclohexene scaffolds, which are crucial intermediates for preparing natural product congeners for further studies. acs.orgresearchgate.net
| Dienophile | Diene | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 2'-Hydroxychalcone | Isoprene | B(OPh)₃ / R-BINOL | Toluene | 60 | 65 | 45 | acs.org |
| 2'-Hydroxychalcone | Isoprene | B(OPh)₃ / R-VANOL | Toluene | 60 | 85 | 70 | acs.org |
| 2'-Hydroxy-4',6'-dimethoxychalcone | (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene | B(OPh)₃ / R-VANOL | Toluene | 60 | 91 | 85 | researchgate.net |
This table presents selected data on catalytic asymmetric Diels-Alder reactions, demonstrating the use of chiral boron complexes to achieve enantioselectivity in the synthesis of key intermediates related to Sorocenol congeners.
Methodological Advancements in Synthesizing Congeners: The Case of Sorocenol B
While a direct enantioselective total synthesis of this compound is not extensively documented in readily available literature, the synthesis of its close congener, (±)-Sorocenol B, provides critical insight into viable synthetic strategies for the molecular framework. Sorocenol B possesses a unique bicyclo[3.3.1] core, which is postulated to form via an oxidative cyclization of a Diels-Alder adduct derived from a 2'-hydroxychalcone. researchgate.netnih.gov
The first total synthesis of racemic (±)-Sorocenol B utilized a silver nanoparticle (AgNP)-catalyzed Diels-Alder cycloaddition as a key step. mdpi.comnih.gov This modern method represents an advancement over traditional thermal conditions. The synthesis involved the following key transformations:
Chalcone and Diene Synthesis : The required acetylated 2'-hydroxychalcone and diene precursors were prepared through multi-step sequences. The chalcone was formed via a Claisen-Schmidt condensation. nih.gov
AgNP-Catalyzed Diels-Alder Cycloaddition : The chalcone and diene were subjected to AgNP-catalyzed cycloaddition to form the core cyclohexene ring, yielding a mixture of endo and exo cycloadducts. mdpi.comnih.gov
Late-Stage Oxidative Cyclization : The characteristic bicyclo[3.3.1] framework of Sorocenol B was constructed through a late-stage Pd(II)-catalyzed oxidative cyclization of the endo cycloadduct. nih.gov
| Step | Reactants | Key Reagent/Catalyst | Product | Finding | Reference |
| 1. Diels-Alder Cycloaddition | Acetylated 2'-hydroxychalcone, Diene | Silver Nanoparticles (AgNPs) | endo and exo Diels-Alder Adducts | AgNP catalysis provides a modern and efficient method for constructing the core cycloadducts. | nih.gov, mdpi.com |
| 2. Oxidative Cyclization | endo-Diels-Alder Adduct | Pd(OAc)₂, O₂ | Bicyclo[3.3.1] core of Sorocenol B | A late-stage Pd(II)-catalyzed reaction successfully forges the complex bicyclic ring system. | nih.gov |
This table outlines the key catalytic steps developed in the total synthesis of (±)-Sorocenol B, a strategy that informs potential pathways to other Sorocenol congeners.
The development of enantioselective variants of these nanoparticle-catalyzed or palladium-catalyzed reactions remains a target for future research to access optically active Sorocenol B and, by extension, this compound.
Emerging Strategies: Organocatalysis and Chemo-enzymatic Synthesis
Beyond metal-based catalysis, other modern synthetic methods hold promise for the enantioselective synthesis of this compound and its congeners.
Organocatalysis , which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youapply.comlboro.ac.uk Research into the enantioselective synthesis of bisorbicillinoids, a related class of complex natural products, has shown that organocatalysts can promote highly enantioselective dearomatization reactions to rapidly construct complex molecular frameworks from simple starting materials. youapply.com This approach could potentially be adapted for the asymmetric Diels-Alder synthesis of Sorocenols.
Chemo-enzymatic synthesis offers another sophisticated approach by combining the selectivity of enzymes with the versatility of chemical synthesis. researchgate.net In the synthesis of other bisorbicillinoids, the enzyme SorbC has been used to catalyze an enantioselective oxidation, generating a highly reactive chiral intermediate that can undergo subsequent cycloaddition reactions. researchgate.net This biomimetic strategy, which mimics the proposed natural biosynthetic pathway, could provide an efficient and highly selective route to optically active this compound.
Biological Activities and Molecular Mechanisms
Antimicrobial Efficacy
Sorocenol G has demonstrated notable activity against a range of microbial pathogens, including drug-resistant bacteria and various fungi. nih.gov
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
A key highlight of this compound's biological profile is its potent and selective activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections in humans. nih.govscilit.com Research has shown that this compound exhibits a significant inhibitory effect on MRSA. nih.govevitachem.com Specifically, the half-maximal inhibitory concentration (IC50) of this compound against MRSA has been determined to be 1.5 µM. nih.gov This level of activity underscores the potential of this compound as a lead compound for the development of new anti-MRSA agents.
Antifungal Spectrum (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
While this compound itself has not been reported to have significant antifungal activity, a closely related compound, Sorocenol H, isolated from the same source, has shown a broad spectrum of antifungal action. nih.gov Sorocenol H displayed activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with IC50 values of 5.4 µM, 5.4 µM, and 10.0 µM, respectively. nih.gov The structural similarity between this compound and H suggests that modifications to the this compound scaffold could potentially elicit antifungal properties.
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Organism | Activity (IC50 in µM) |
| This compound | Staphylococcus aureus (MRSA) | 1.5 nih.gov |
| Sorocenol H | Staphylococcus aureus (MRSA) | 0.5 nih.gov |
| Sorocenol H | Candida albicans | 5.4 nih.gov |
| Sorocenol H | Cryptococcus neoformans | 5.4 nih.gov |
| Sorocenol H | Aspergillus fumigatus | 10.0 nih.gov |
Investigation of Molecular Targets and Pathways
Understanding the molecular basis of a compound's activity is crucial for its development as a therapeutic agent. For this compound, computational and theoretical approaches have been employed to predict its potential molecular targets and mechanisms of action.
In Silico Target Prediction Analysis (e.g., Dihydrofolate reductase, Beta-lactamase, Thyroid hormone receptor beta-1, Ubiquitin carboxyl-terminal hydrolase 7)
According to target predictions from the ChEMBL database, this compound is predicted to be inactive against Dihydrofolate reductase with low confidence. ebi.ac.uk Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors and is a target for various antimicrobial and anticancer drugs. ebi.ac.ukwikipedia.orgatlasgeneticsoncology.org
Predictions regarding Beta-lactamase, an enzyme responsible for resistance to beta-lactam antibiotics, are inconclusive, with the model returning "empty" at 70% confidence, "inactive" at 80%, and "both" at 90% confidence. ebi.ac.ukwikipedia.org
Interestingly, this compound is predicted to be active against Thyroid hormone receptor beta-1 and Ubiquitin carboxyl-terminal hydrolase 7, both with 90% confidence. ebi.ac.uk These predictions open avenues for investigating the broader pharmacological profile of this compound beyond its antimicrobial effects.
Table 2: In Silico Target Prediction for this compound
| Predicted Target | Confidence 70% | Confidence 80% | Confidence 90% |
| Dihydrofolate reductase | inactive | inactive | inactive |
| Beta-lactamase | empty | inactive | both |
| Thyroid hormone receptor beta-1 | empty | empty | active |
| Ubiquitin carboxyl-terminal hydrolase 7 | empty | empty | active |
| Source: ChEMBL ebi.ac.uk |
Potential Modulatory Effects on Microbial Resistance Mechanisms
The challenge of antimicrobial resistance necessitates the discovery of compounds that can overcome or modulate existing resistance mechanisms. frontiersin.orgnih.govmdpi.comnih.gov While direct studies on this compound's effects on specific microbial resistance mechanisms are limited, its potent activity against MRSA suggests it may bypass or inhibit the resistance mechanisms present in this notorious pathogen. dntb.gov.ua The primary mechanism of resistance in MRSA is the alteration of penicillin-binding proteins (PBPs). nih.gov The effectiveness of this compound implies that its mode of action may differ from that of beta-lactam antibiotics and that it could potentially inhibit other essential bacterial processes. Further research is needed to elucidate whether this compound can, for instance, inhibit efflux pumps or interfere with biofilm formation, which are common resistance strategies in bacteria. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound and Related Structures
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and properties of a lead compound. collaborativedrug.comnih.gov The comparison between this compound and the more potent anti-MRSA agent, Sorocenol H, provides initial SAR insights. nih.gov Both are complex Diels-Alder type adducts, but subtle structural differences between them lead to a threefold difference in their activity against MRSA (IC50 of 1.5 µM for this compound vs. 0.5 µM for Sorocenol H). nih.gov
Furthermore, the fact that Sorocenol H exhibits broad-spectrum antifungal activity while this compound does not, points to specific structural features being responsible for the antifungal action. nih.gov A detailed analysis of their structures, which involves complex heterocyclic systems, is necessary to identify the key pharmacophores responsible for their distinct biological activities. science.gov This understanding will be critical for the rational design of more effective analogs based on the sorocenol scaffold.
Structural Relatives and Chemical Congeners
Sorocenol H: Structural Analogue and Bioactivity Comparison
Sorocenol H was isolated alongside Sorocenol G from a root extract of Sorocea muriculata. acs.orgnih.gov Structurally, Sorocenol H is a close analogue of this compound, identified as an oxygen heterocyclic Diels-Alder-type adduct. acs.orgnih.gov The molecular formula for Sorocenol H is C₃₉H₃₆O₉. acs.org It is also described as the optical isomer of chalcomoracin. scispace.commdpi.com
Bioactivity-guided fractionation revealed that both compounds exhibit significant and selective activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov However, Sorocenol H demonstrates more potent anti-MRSA activity than this compound. acs.org In addition to its antibacterial properties, Sorocenol H displays notable antifungal activity against several pathogens. acs.orgscispace.commdpi.com
Table 1: Bioactivity Comparison of this compound and Sorocenol H
| Compound | Target Organism | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 1.5 µM | nih.govacs.org |
| Sorocenol H | Staphylococcus aureus (MRSA) | 0.5 µM | nih.govacs.org |
| Sorocenol H | Candida albicans | 5.4 µM | acs.orgmdpi.com |
| Sorocenol H | Cryptococcus neoformans | 5.4 µM | acs.orgmdpi.com |
| Sorocenol H | Aspergillus fumigatus | 10.0 µM | acs.orgmdpi.com |
Other Sorocenols (e.g., Sorocenols A-F) from Sorocea Species
The sorocenol family includes several other members, primarily isolated from plants of the Sorocea genus, which belongs to the Moraceae family. wikipedia.org Sorocenols A and B are isoprenylated phenols extracted from the root bark of Sorocea bonplandii. kib.ac.cndntb.gov.ua Further investigation of the same plant source led to the isolation of four additional isoprenylated phenols: Sorocenols C, D, E, and F. kib.ac.cn Sorocenol B is noted for its particular bicyclo[3.3.1] core structure. mdpi.com
**Table 2: Sorocenols A-F from *Sorocea bonplandii***
| Compound | Plant Source | Plant Part | Reference |
|---|---|---|---|
| Sorocenol A | Sorocea bonplandii | Root Bark | kib.ac.cndntb.gov.ua |
| Sorocenol B | Sorocea bonplandii | Root Bark | kib.ac.cndntb.gov.ua |
| Sorocenol C | Sorocea bonplandii | Root Bark | kib.ac.cn |
| Sorocenol D | Sorocea bonplandii | Root Bark | kib.ac.cn |
| Sorocenol E | Sorocea bonplandii | Root Bark | kib.ac.cn |
| Sorocenol F | Sorocea bonplandii | Root Bark | kib.ac.cn |
Broader Class of Moraceae Diels-Alder Adducts (MDAAs)
This compound is part of a larger group of compounds known as Moraceae Diels-Alder adducts (MDAAs). These are unique phenolic natural products found almost exclusively in plants of the Moraceae family. kib.ac.cn Their characteristic structure arises from a [4+2] cycloaddition (Diels-Alder reaction) between a dehydroprenylphenol (acting as the diene) and a dienophile, which is often a chalcone (B49325). mdpi.comkib.ac.cnnih.gov To date, over 160 distinct MDAAs have been isolated and identified from these plants. mdpi.comkib.ac.cn
The structural diversity of MDAAs has led to a classification system based on their dienophile component. Classic MDAAs, which are derived from chalcone-skeleton dienophiles, are categorized into eight main groups, designated as Types A through H. kib.ac.cn A ninth category, Type I, encompasses non-classic MDAAs that feature non-chalcone dienophiles or other structural variations. kib.ac.cn The biosynthesis of these compounds is considered to be an enzymatic process, which accounts for the optically active nature of the isolated adducts. mdpi.comscispace.com This enzymatic [4+2] cycloaddition can result in different stereoisomers, depending on the orientation of the reactants. mdpi.com
The complex architectures of MDAAs are associated with a wide spectrum of significant biological activities. kib.ac.cn Research since the 1980s has revealed that these compounds possess antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. mdpi.comnih.gov Bioactive constituents and extracts from the Morus genus, a major source of MDAAs, have demonstrated antidiabetic, antioxidant, hepatoprotective, and renoprotective effects. nih.gov The unique structures of MDAAs have made them compelling targets for chemists in the fields of natural products and synthesis. kib.ac.cn Some recent studies have highlighted the dual action of certain MDAAs against both viral and bacterial pathogens. researchgate.net
Advanced Analytical Techniques for Research
Chromatographic Separations for Complex Mixture Analysis
The isolation and purification of Sorocenol G from its natural source, the root extract of Sorocea muriculata, is a significant challenge due to the presence of a multitude of other phytochemicals. nih.govacs.org Chromatographic techniques are indispensable for resolving such complex mixtures. nih.gov The process often begins with preliminary fractionation using methods like silica (B1680970) gel column chromatography, followed by more refined separation techniques. acs.org
The initial bioassay-guided fractionation of the ethanolic root extract of S. muriculata involved partitioning and column chromatography on silica gel. Fractions showing strong antimicrobial activity were then subjected to further purification using Sephadex LH-20 column chromatography, a size-exclusion method effective for separating natural products. The final purification step that yielded this compound employed reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org
HPLC is a cornerstone technique for the analysis and purification of natural products from complex extracts. phcogres.com For compounds like this compound, a polyphenolic Diels-Alder adduct, reversed-phase HPLC is particularly effective. nih.gov The isolation of this compound was successfully achieved using a C18-HPLC column with a gradient elution of methanol (B129727) and water. acs.org This approach separates compounds based on their hydrophobicity, with the nonpolar C18 stationary phase retaining more hydrophobic molecules for longer. nih.gov
The selection of the mobile phase is critical for achieving good separation. phcogres.comquicktakes.io Typically, for polyphenolic compounds, a gradient system involving water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724) is used. nih.govphcogres.comchemisgroup.us A well-designed gradient allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. phcogres.com Diode-array detection (DAD) is commonly paired with HPLC to provide UV-visible spectra of the eluting peaks, which aids in the preliminary identification of compound classes. phcogres.comchemisgroup.us
Table 1: Representative HPLC Parameters for Polyphenol Analysis
| Parameter | Typical Value | Purpose |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.com | Separates compounds based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid nih.govphcogres.com | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Methanol or Acetonitrile nih.govphcogres.com | Organic modifier to elute compounds. |
| Elution Mode | Gradient phcogres.com | Allows for separation of compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min beilstein-journals.org | Controls the speed of the separation. |
| Detection | Diode-Array Detector (DAD) phcogres.com | Provides UV-Vis spectra for peak identification. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. beilstein-journals.org UPLC is exceptionally well-suited for the analysis of complex plant extracts, such as those from the Moraceae family. nih.govnih.govresearchgate.net
When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the rapid and tentative identification of phytochemicals in crude extracts. beilstein-journals.orgnih.govdntb.gov.ua For instance, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been used to identify numerous phenolic and flavonoid compounds in extracts from Morus and Ficus species, which belong to the same family (Moraceae) as the source of this compound. nih.govresearchgate.netmdpi.com This technique would be highly effective for creating a detailed chemical profile of the Sorocea muriculata extract and for the trace analysis of this compound and its analogs.
Table 2: Comparison of HPLC and UPLC Characteristics
| Characteristic | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Maximum Pressure | ~400 bar | ~1000 bar |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is a vital tool for the structural elucidation of natural products, providing precise molecular weight and fragmentation data. numberanalytics.com For this compound, High-Resolution Mass Spectrometry (HRMS) was instrumental in determining its molecular formula as C₃₉H₃₂O₈. acs.org This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Advanced Nuclear Magnetic Resonance (NMR) Applications in Quantitative and Qualitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including complex natural products like this compound. nih.govcore.ac.uk The structure of this compound was determined through a combination of 1D (¹H and ¹³C) and 2D NMR spectroscopic data. nih.govacs.org
Qualitative analysis relies heavily on a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons, typically separated by two or three bonds. acs.orgcore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). acs.orgcore.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons. acs.orgcore.ac.uk
Together, these experiments allow chemists to piece together the carbon skeleton and the relative positions of substituents, which was essential for defining the intricate heterocyclic structure of this compound. acs.orgcore.ac.ukresearchgate.net
Beyond qualitative analysis, NMR can also be used for quantitative purposes. Quantitative NMR (qNMR) is an increasingly utilized primary method for determining the concentration or purity of compounds in a sample, including in complex mixtures like botanical extracts. mdpi.comresearchgate.netusp.org Unlike chromatography, qNMR does not require identical reference standards for every compound being quantified. mdpi.comresearchgate.net By integrating the area of a specific, well-resolved NMR signal of the target compound and comparing it to the signal of a certified internal standard of known concentration, an absolute quantity can be determined. rsc.orgnih.gov This makes qNMR a valuable tool for assessing the quantity of this compound in crude extracts or purified samples without the need for isolating a large amount of the pure compound for calibration curves. mdpi.comusp.org
Computational Chemistry in Supporting Analytical and Mechanistic Studies
Computational chemistry has become an indispensable tool for supporting experimental data in natural product research. mdpi.comrsc.org In the case of this compound, theoretical calculations of its electronic circular dichroism (ECD) spectrum were compared with the experimental spectrum to establish its absolute configuration. nih.govacs.org This is a common and powerful application of computational methods in stereochemical assignment.
Furthermore, Density Functional Theory (DFT) calculations are now routinely used to predict NMR chemical shifts (¹H and ¹³C) for proposed structures. mdpi.comrsc.orgacs.orgnih.gov By comparing the calculated shifts for several potential isomers with the experimental data, the most likely correct structure can be identified with a high degree of confidence. mdpi.comrsc.org This is particularly useful for complex molecules with many stereocenters where multiple structures are consistent with initial 2D NMR data.
Computational studies can also provide profound insights into reaction mechanisms. numberanalytics.com For a molecule like this compound, which is a Diels-Alder adduct, DFT calculations can be used to model the transition states of the cycloaddition reaction. numberanalytics.comsci-hub.senih.govacs.org This can help to understand the regio- and stereoselectivity of the biosynthetic pathway leading to the formation of this compound in the plant. nih.govacs.org These computational studies can rationalize why a particular isomeric form is produced and can guide future synthetic efforts. numberanalytics.com
Perspectives and Future Research Directions
Deeper Elucidation of Biosynthetic Enzymes and Genetic Pathways
While a Diels-Alderase is presumed to be involved in the biosynthesis of Sorocenol G, the specific enzyme and the corresponding genetic pathway have yet to be identified and characterized. mdpi.com Future research could focus on isolating and characterizing the specific Diels-Alderase from Sorocea muriculata. Transcriptome analysis of the plant could help in identifying the genes encoding for the enzymes involved in the biosynthetic pathway. nih.govacs.org Understanding these enzymes could pave the way for their use in chemoenzymatic synthesis to produce this compound and its analogues. nih.gov
Development of Scalable and Enantioselective Synthetic Routes for this compound
A key challenge in the development of this compound as a potential therapeutic agent is its limited availability from natural sources. Therefore, the development of a scalable and enantioselective total synthesis is a critical area for future research. Building upon the synthetic strategies for related compounds, researchers could explore various catalytic systems, including chiral Lewis acids or organocatalysts, to achieve a highly efficient and stereocontrolled synthesis of this compound. eurekaselect.commagnusgroup.org
Comprehensive Mechanistic Investigations of Biological Activities
The current understanding of this compound's anti-MRSA activity is primarily based on its inhibitory concentration. mdpi.com Comprehensive mechanistic studies are needed to elucidate how this compound exerts its antibacterial effect. Future research could investigate its specific molecular target within the bacterial cell. nih.gov Techniques such as fluorescence microscopy and studies on bacterial cell membrane integrity could reveal whether it disrupts the cell membrane, a common mechanism for natural product antibacterials. researchgate.net
Exploration of Chemically Modified this compound Analogues through Medicinal Chemistry
The complex structure of this compound offers a rich scaffold for chemical modification to improve its pharmacological properties. Medicinal chemistry approaches can be employed to synthesize a library of this compound analogues. researchgate.net By systematically modifying different functional groups on the molecule, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. researchgate.net Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features responsible for its anti-MRSA activity.
Integration of Omics Technologies for Systems-Level Understanding of this compound Bioactivities
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies such as genomics, proteomics, and metabolomics will be invaluable. frontiersin.orgmdpi.com These technologies can provide a systems-level view of how this compound affects the bacterial cell, identifying not only its primary target but also its impact on various metabolic and signaling pathways. frontiersin.orgmdpi.com This comprehensive understanding can aid in identifying potential synergistic combinations with existing antibiotics and in predicting potential off-target effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
